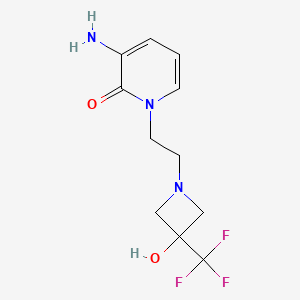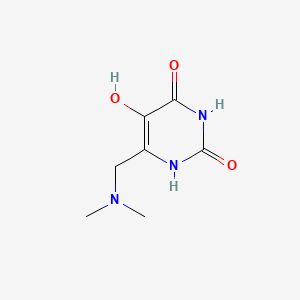![molecular formula C13H8N4O4S B12934411 3-Nitro-2-[(4-nitrophenyl)sulfanyl]imidazo[1,2-a]pyridine CAS No. 62195-04-4](/img/structure/B12934411.png)
3-Nitro-2-[(4-nitrophenyl)sulfanyl]imidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitro-2-((4-nitrophenyl)thio)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of a nitro group at the third position and a 4-nitrophenylthio group at the second position of the imidazo[1,2-a]pyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-phenylimidazo[1,2-a]pyridine with a nitrating mixture to form 3-nitro-2-(p-nitrophenyl)imidazo[1,2-a]pyridine . The reaction conditions usually include the use of concentrated nitric acid and sulfuric acid at low temperatures to control the nitration process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the safety and environmental compliance of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Nitro-2-((4-nitrophenyl)thio)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Applications De Recherche Scientifique
3-Nitro-2-((4-nitrophenyl)thio)imidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly for its potential anti-tuberculosis activity.
Material Science: Its unique structural properties make it useful in the development of new materials with specific electronic or optical properties.
Biological Research: It is studied for its interactions with biological targets and its potential as a bioactive molecule.
Mécanisme D'action
The mechanism of action of 3-Nitro-2-((4-nitrophenyl)thio)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The compound may also inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
3-Nitro-2-((4-nitrophenyl)thio)imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives:
2-Phenylimidazo[1,2-a]pyridine: Lacks the nitro and 4-nitrophenylthio groups, resulting in different chemical and biological properties.
3-Nitro-2-phenylimidazo[1,2-a]pyridine: Similar in structure but lacks the 4-nitrophenylthio group, which may affect its reactivity and applications.
4-Nitrophenylimidazo[1,2-a]pyridine:
Propriétés
Numéro CAS |
62195-04-4 |
|---|---|
Formule moléculaire |
C13H8N4O4S |
Poids moléculaire |
316.29 g/mol |
Nom IUPAC |
3-nitro-2-(4-nitrophenyl)sulfanylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8N4O4S/c18-16(19)9-4-6-10(7-5-9)22-12-13(17(20)21)15-8-2-1-3-11(15)14-12/h1-8H |
Clé InChI |
JRBQAHNBFXWSOF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC(=C(N2C=C1)[N+](=O)[O-])SC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, N-[2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazol-5-yl]-](/img/structure/B12934329.png)


![N-(4-(4-Amino-6-ethylthieno[2,3-d]pyrimidin-5-yl)phenyl)benzamide](/img/structure/B12934343.png)

![4-[4-(Morpholin-4-yl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline](/img/structure/B12934356.png)





![6-Chloro-2-cyclopentyl-9-[2-(3-methoxyphenyl)ethyl]-9H-purine](/img/structure/B12934392.png)
![4,5-Difluoro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline](/img/structure/B12934402.png)
![N-Methyl-2-[(2-oxo-2,3-dihydro-1H-indol-6-yl)sulfanyl]benzamide](/img/structure/B12934413.png)
